Rubusoside

Descripción general

Descripción

El rubusósido es un edulcorante natural no calórico que se extrae principalmente de las hojas de Rubus suavissimus S. Lee, una planta nativa del sur de China . Es aproximadamente 114 veces más dulce que la sacarosa y exhibe diversas bioactividades, incluidas propiedades hipoglucémicas, antialérgicas, anticariogénicas y antiangiogénicas . El rubusósido también es conocido por sus propiedades solubilizantes, lo que lo convierte en un compuesto valioso en las industrias farmacéutica y alimentaria .

Aplicaciones Científicas De Investigación

El rubusósido tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El rubusósido ejerce sus efectos a través de varios objetivos y vías moleculares. Por ejemplo, su efecto hipoglucémico está mediado por la activación de la proteína quinasa activada por monofosfato de adenosina (AMPK), que modula la expresión de los transportadores de glucosa GLUT2 y GLUT4 . Además, el rubusósido inhibe la actividad de la mutansucrasa, una enzima involucrada en la síntesis de glucanos adhesivos por Streptococcus mutans, lo que exhibe propiedades anticariogénicas .

Análisis Bioquímico

Biochemical Properties

Rubusoside has been found to interact with various enzymes and proteins. For instance, it has shown inhibitory activity against the enzyme mutansucrase of Streptococcus mutans, a bacterium involved in dental caries . This inhibition activity was due to hydrophobic and hydrogen bonding interactions .

Cellular Effects

This compound has demonstrated significant effects on various types of cells. It has been found to decrease blood glucose levels by protecting pancreatic islet cells . In addition, it has shown a protective effect on Streptococcus mutans biofilms, affecting the cariogenic properties and virulence gene expression of these bacterial cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its impact on gene expression. For instance, it has shown competitive inhibition against the activity of mutansucrase, a key enzyme in the development of dental caries . This inhibition is due to hydrophobic and hydrogen bonding interactions .

Temporal Effects in Laboratory Settings

Over time, this compound has shown to exert significant effects in laboratory settings. For instance, it has been found to partly reverse the metabolism disorders induced by a high-fat diet in animal models . This suggests that this compound may have long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound have been found to vary with different dosages in animal models. For instance, a dose of 250 mg/(kg·day) this compound significantly reduces serum triglyceride levels in rats on a high-fat diet .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found to intervene in some major metabolic pathways, involving amino acid metabolism, synthesis of ketone bodies, as well as choline and 4-hydroxyphenylacetate metabolism .

Transport and Distribution

It has been suggested that this compound may be transported and distributed within cells via certain transporters or binding proteins .

Subcellular Localization

It has been suggested that certain transcription factors, such as SrbHLH22, SrbHLH111, SrbHLH126, SrbHLH142, and SrbHLH152, which have been verified to be critical regulators of rebaudioside A (RA) biosynthesis, might also play a role in the subcellular localization of this compound .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El rubusósido se puede sintetizar a partir de esteviósido, un glucósido de esteviol, utilizando enzimas específicas. Una de estas enzimas es la β-glucosidasa de Chryseobacterium scophthalmum, que hidroliza selectivamente el esteviósido para producir rubusósido con un alto rendimiento . La reacción se lleva a cabo típicamente a 47.5°C durante 70 minutos, lo que da como resultado un rendimiento del 99% de rubusósido .

Métodos de producción industrial

La producción industrial de rubusósido implica la extracción de esteviósido de las hojas de Stevia rebaudiana, seguida de la conversión enzimática a rubusósido. Este método es eficiente y escalable, lo que lo hace adecuado para la producción a gran escala . También se ha explorado el uso de cepas de Escherichia coli modificadas para acoplar la glucosiltransferasa con sistemas de regeneración de UDPG para mejorar la productividad .

Análisis De Reacciones Químicas

Tipos de reacciones

El rubusósido experimenta varias reacciones químicas, incluida la glicosilación y la hidrólisis. La glicosilación implica la adición de unidades de azúcar al rubusósido, mientras que la hidrólisis implica la escisión de los enlaces glucosídicos .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en la glicosilación de rubusósido incluyen UDP-glucosa y glucosiltransferasas . Las reacciones de hidrólisis suelen implicar el uso de enzimas β-glucosidasa en condiciones controladas de temperatura y pH .

Productos principales formados

Los productos principales formados a partir de la glicosilación del rubusósido incluyen el rebaudiósido KA y otros glucósidos de esteviol . La hidrólisis del rubusósido produce principalmente esteviol y glucosa .

Comparación Con Compuestos Similares

El rubusósido pertenece a la familia de los glucósidos de esteviol, que incluye compuestos como el esteviósido, el rebaudiósido A, el rebaudiósido D y el rebaudiósido M . En comparación con estos compuestos, el rubusósido es único debido a sus mayores propiedades solubilizantes y sus bioactividades específicas . Si bien el esteviósido y los rebaudiosidos son conocidos principalmente por su dulzura, las propiedades adicionales del rubusósido lo convierten en un compuesto versátil en diversas aplicaciones .

Propiedades

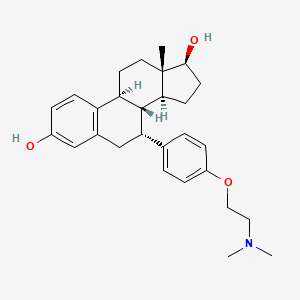

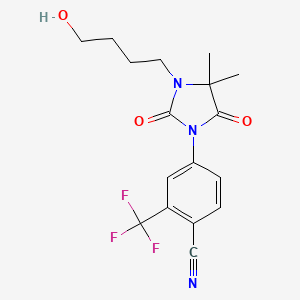

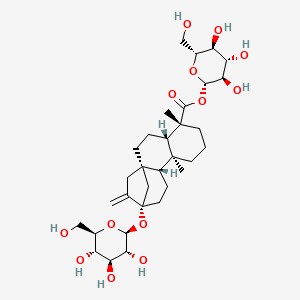

IUPAC Name |

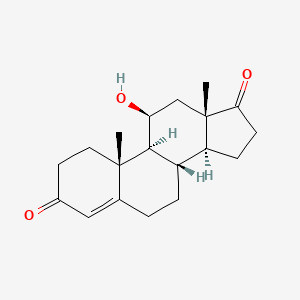

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-5,9-dimethyl-14-methylidene-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50O13/c1-15-11-31-9-5-18-29(2,7-4-8-30(18,3)28(41)44-26-24(39)22(37)20(35)16(12-33)42-26)19(31)6-10-32(15,14-31)45-27-25(40)23(38)21(36)17(13-34)43-27/h16-27,33-40H,1,4-14H2,2-3H3/t16-,17-,18+,19+,20-,21-,22+,23+,24-,25-,26+,27+,29-,30-,31-,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPVROCHNBYFTP-OSHKXICASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)O)(C)C(=O)OC6C(C(C(C(O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)(C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

642.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64849-39-4 | |

| Record name | Rubusoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64849-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rubusoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064849394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RUBUSOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCV5K3M3GX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.